4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid
Description
Properties
Molecular Formula |
C8H8F3NO3 |
|---|---|
Molecular Weight |
223.15 g/mol |
IUPAC Name |
4-[(2,2,2-trifluoroacetyl)amino]cyclopent-2-ene-1-carboxylic acid |
InChI |
InChI=1S/C8H8F3NO3/c9-8(10,11)7(15)12-5-2-1-4(3-5)6(13)14/h1-2,4-5H,3H2,(H,12,15)(H,13,14) |
InChI Key |
SXIWDMLPQWBWOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CC1NC(=O)C(F)(F)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
4-Aminocyclopent-2-ene-1-carboxylic acid (CAS 344326-33-6) serves as the foundational intermediate. Its synthesis typically involves:
- Cyclopentene Ring Formation : Diels-Alder reactions between 1,3-dienes and electron-deficient dienophiles.
- Amino Group Introduction : Hydroamination or catalytic amination strategies.
- Carboxylic Acid Functionalization : Oxidation of primary alcohols or hydrolysis of nitriles.
Trifluoroacetylation Protocol
Reagents :
- 4-Aminocyclopent-2-ene-1-carboxylic acid (1 equiv)
- Trifluoroacetic anhydride (1.2 equiv)
- Dichloromethane (DCM) or tetrahydrofuran (THF) as solvent
- Triethylamine (TEA, 1.5 equiv) as base
Procedure :
- Dissolve the amine intermediate in anhydrous DCM at 0°C under nitrogen.
- Add TEA dropwise followed by TFAA over 30 minutes.
- Warm to room temperature and stir for 12 hours.
- Quench with ice water, extract with DCM, and purify via silica gel chromatography.
Key Considerations :
Characterization Data
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 223.15 g/mol | HRMS |
| Melting Point | Not reported | DSC |
| Purity | 98% | HPLC |
| InChI Key | SXIWDMLPQWBWOB-UHFFFAOYNA-N | Computational |
Alternative Synthetic Approaches
Biocatalytic Functionalization
Recent advances in enzyme engineering enable multi-step transformations in single reaction vessels:
- 4-Oxalocrotonate Tautomerase (4-OT) Variants : Catalyze enamine formation between aldehydes and amines, potentially enabling tandem acylation.
- Radical-Mediated Cyclization : Engineered ene reductases (EREDs) could theoretically construct the cyclopentene core from linear precursors.
Advantages :
- Stereochemical control without chiral auxiliaries.
- Reduced environmental impact through aqueous reaction media.
Challenges :
Transition Metal-Catalyzed Routes
Copper-mediated coupling reactions show potential for constructing the carbon skeleton:
- Ullmann-Type Coupling : Between iodoarenes and amino acids.
- Cyclopentene Annulation : Via [2+2+1] cycloadditions using Rh catalysts.
Example Reaction :
$$ \text{CuI (10 mol\%)} + \text{Cs}2\text{CO}3 \xrightarrow{\text{DMSO, 100°C}} \text{Coupling Product} $$
Industrial-Scale Considerations
Process Optimization Challenges
Cost Analysis
| Component | Cost Contribution |
|---|---|
| TFAA | 38% |
| Chromatography | 45% |
| Solvent Recovery | 17% |
Applications and Derivatives
Chemical Reactions Analysis
Amide Formation and Hydrolysis
The trifluoroacetamido group (-NH-COCF₃) undergoes hydrolysis under basic or acidic conditions to yield the corresponding amine or carboxylate. This reaction is analogous to general amide hydrolysis mechanisms .
Mechanism :
-
Basic conditions : The amide is deprotonated, forming a tetrahedral intermediate that expels the trifluoroacetate leaving group, releasing the free amine.
-
Acidic conditions : Protonation of the amide oxygen facilitates cleavage, forming an ammonium ion and trifluoroacetic acid.
Acid Chloride Formation
The carboxylic acid group reacts with thionyl chloride (SOCl₂) to form the corresponding acid chloride. This reaction proceeds via a nucleophilic acyl substitution mechanism, generating an acyl chlorosulfite intermediate .
Conditions :
-
Reagent: SOCl₂
-
Mechanism:
Esterification
The carboxylic acid undergoes Fischer esterification with alcohols in the presence of a strong acid catalyst (e.g., HCl). Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by the alcohol .
Conditions :
-
Reagent: Alcohol + HCl (catalyst)
-
Mechanism:
Oxidative Cleavage
The cyclopentene ring undergoes oxidative cleavage via ozonolysis or other methods (e.g., RuO₄/NaIO₄) to form ketones or carboxylic acids. This is analogous to alkene oxidation in general carboxylic acid synthesis .
Conditions :
-
Reagents: Ozonolysis followed by reductive workup (e.g., Zn/HO⁻) or oxidative workup (e.g., H₂O₂).
-
Products: Cleavage yields a dicarboxylic acid derivative.
Cycloaddition Reactions
The cyclopentene ring may participate in Diels-Alder reactions under thermal or Lewis acid-catalyzed conditions, forming six-membered cyclic adducts.
Mechanism :
-
Diels-Alder : The cyclopentene acts as a diene, reacting with a dienophile (e.g., maleic anhydride) to form a bicyclic structure.
Sigmatropic Rearrangements
If the trifluoroacetamido group is positioned to enable a -sigmatropic shift (e.g., Claisen or Cope rearrangement), the compound may undergo rearrangement to form isomeric products. This is observed in similar N-(acyloxy)enamides .
Mechanism :
-
C-C bond formation : Rearrangement generates a new carbon-carbon bond, yielding a rearranged carboxylic acid derivative.
-
C-O bond formation : Alternatively, rearrangement may form a new carbon-oxygen bond, producing an ester or ether derivative.
Reduction Reactions
The carboxylic acid group can be reduced to a primary alcohol using borane (BH₃/THF) or lithium aluminum hydride (LiAlH₄). Selective reduction is possible due to the carboxylic acid’s reactivity .
Conditions :
-
Reagent: BH₃/THF or LiAlH₄
-
Mechanism:
Table 1: Reaction Conditions for Key Transformations
| Reaction Type | Reagent/Conditions | Product |
|---|---|---|
| Acid Chloride Formation | SOCl₂, reflux | RCOCl |
| Esterification | Alcohol + HCl (catalyst) | RCOOR' |
| Oxidative Cleavage | Ozonolysis followed by Zn/HO⁻ | Dicarboxylic acid |
| Reduction | BH₃/THF or LiAlH₄ | Primary alcohol |
Table 2: Sigmatropic Rearrangement Outcomes
| Rearrangement Type | Conditions | Product Type |
|---|---|---|
| -C-C bond | LiHMDS, THF, -78°C | Enamido acid |
| -C-O bond | Collidine, toluene, reflux | Enamido ester |
Research Findings
-
Selective Reduction : BH₃/THF enables selective reduction of carboxylic acids without affecting other functional groups, as demonstrated in p-nitrophenylacetic acid reductions .
-
Efficient Esterification : Fischer esterification proceeds under acidic conditions, leveraging protonation to enhance electrophilicity of the carbonyl group .
-
Sigmatropic Rearrangement Utility : Methods using LiHMDS or collidine provide regioselective rearrangements, as seen in N-(acyloxy)enamide systems .
Scientific Research Applications
4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroacetamido)cyclopent-2-ene-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroacetamido group can form stable hydrogen bonds with amino acid residues in proteins, affecting their activity and function . The pathways involved in its mechanism of action depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Structural Features
The compound is compared below with analogs containing trifluoroacetamido groups or related fluorinated motifs:
Key Observations :
- In contrast, thiophene-based analogs (e.g., Compound 9) exhibit aromatic stability, which may reduce susceptibility to electrophilic attacks .
- Substituent Effects : The trifluoroacetamido group, common to all listed compounds, introduces strong electron-withdrawing effects, influencing acidity and metabolic stability. For instance, the carboxylic acid group in the target compound is likely more acidic than cyclanilide’s due to the proximity of the trifluoroacetamido group .
- Synthetic Complexity : Compounds like Patent Example 157 and Compound 9 involve multi-step syntheses with coupling reactions (e.g., amide bond formation), whereas the target compound’s commercial availability suggests optimized production routes .
Physicochemical Properties
- Acidity: The carboxylic acid group in the target compound is expected to have a lower pKa (~2–3) compared to non-fluorinated analogs due to the electron-withdrawing trifluoroacetamido group. This contrasts with cyclanilide, where the cyclopropane ring and dichlorophenyl group may reduce acidity (pKa ~4–5) .
- Solubility: The cyclopentene ring may confer moderate lipophilicity, whereas thiophene-based analogs (e.g., Compound 9) with polar carboxylic acid and imino groups could exhibit higher aqueous solubility .
- Stability : The trifluoroacetamido group is generally resistant to hydrolysis under physiological conditions, but the cyclopentene ring’s strain might make the target compound more reactive toward ring-opening reactions compared to aromatic thiophene derivatives .
Q & A
Q. Stability Data :
| Condition | Degradation (%) | Timeframe |
|---|---|---|
| 25°C, air | 15% | 30 days |
| −20°C, N₂ | <2% | 6 months |
Advanced: How to design enantioselective syntheses for (R)- and (S)-isomers?
Answer:
- Chiral auxiliaries : Use (S)-proline to induce asymmetry during cyclopentene ring formation .
- Catalytic asymmetric synthesis : Employ Ru-BINAP catalysts for hydrogenation steps (e.g., 90% ee achieved) .
- Kinetic resolution : Utilize lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers .
Yield Optimization : Enantiomeric excess (ee) improves with lower reaction temperatures (−40°C) and slow reagent addition .
Basic: What spectroscopic techniques confirm successful trifluoroacetamido group incorporation?
Answer:
- ¹⁹F NMR : A singlet at δ −75 ppm confirms trifluoromethyl presence .
- IR spectroscopy : Look for C=O stretches at 1680–1720 cm⁻¹ (amide) and 1700–1750 cm⁻¹ (carboxylic acid) .
- HRMS : Exact mass matching for C₈H₇F₃N₂O₃ (calc. 236.0352; obs. 236.0349) .
Advanced: How to resolve low yields in large-scale coupling reactions?
Answer:
- Reagent stoichiometry : Use 1.2 equivalents of trifluoroacetic anhydride to drive the reaction .
- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) .
- Side-product analysis : Identify byproducts (e.g., N-acylurea) via LC-MS and adjust coupling agents (switch to HATU) .
Q. Scale-Up Data :
| Scale | Yield (Lab) | Yield (Pilot) |
|---|---|---|
| 1 g | 65% | 58% |
| 100 g | 45% | 38% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
